tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with hydroxyl and hydroxymethyl groups. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of hydroxyl and hydroxymethyl groups at specific positions on the ring. One common method involves the use of tert-butyl carbamate as a protecting group, which can be introduced via a reaction with tert-butyl chloroformate under basic conditions. Subsequent functionalization of the piperidine ring can be achieved through various reactions, such as hydroxylation and formylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalabilityThese methods offer advantages in terms of reaction control, yield, and sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the hydroxyl groups can yield the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for target proteins or enzymes. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl (2R,4S)-4-hydroxy-2-(methyl)piperidine-1-carboxylate
Uniqueness
This compound is unique due to the specific arrangement of functional groups on the piperidine ring. The combination of hydroxyl and hydroxymethyl groups, along with the tert-butyl group, provides distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
1029429-62-6 |
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Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)6-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
VWVWYFVYZSIVFW-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO)O |
Origin of Product |
United States |
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